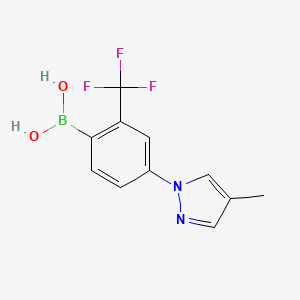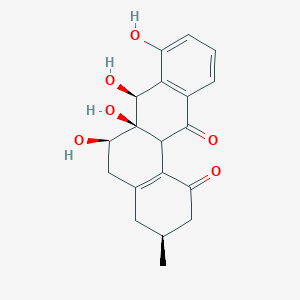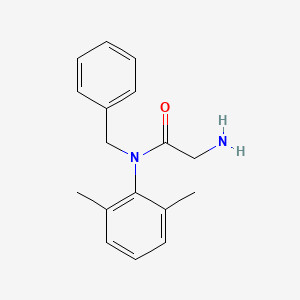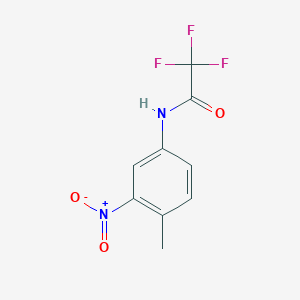![molecular formula C14H7BrF6O B14076203 1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene is a complex organic compound characterized by the presence of multiple halogen atoms and a phenoxy group
準備方法
The synthesis of 1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be conducted at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired compound in its pure form.
化学反応の分析
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation reactions may produce phenolic compounds.
科学的研究の応用
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving halogenated aromatic compounds. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and other industrial sectors.
作用機序
The mechanism of action of 1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and phenoxy group enable it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. These reactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules.
類似化合物との比較
1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene: This compound has a similar structure but lacks the phenoxy group, making it less versatile in certain chemical reactions.
1-Bromo-4,5-difluoro-2-methylbenzene: This compound lacks the trifluoromethyl and phenoxy groups, which may affect its reactivity and applications.
5-Bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione: This compound has a different core structure but shares some similar functional groups, making it useful for comparative studies.
The uniqueness of this compound lies in its combination of multiple halogen atoms and a phenoxy group, which provides it with distinct chemical properties and reactivity.
特性
分子式 |
C14H7BrF6O |
|---|---|
分子量 |
385.10 g/mol |
IUPAC名 |
1-bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C14H7BrF6O/c1-6-2-9(16)12(5-8(6)15)22-13-10(17)3-7(4-11(13)18)14(19,20)21/h2-5H,1H3 |
InChIキー |
JYZRGFBOYZLIRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1Br)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




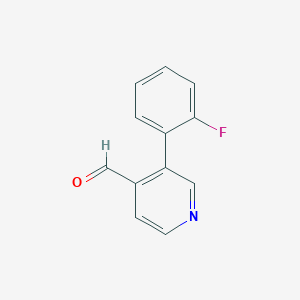
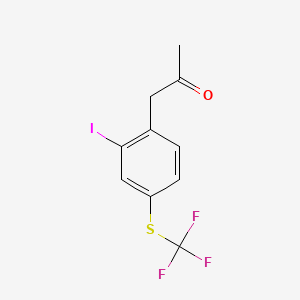
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
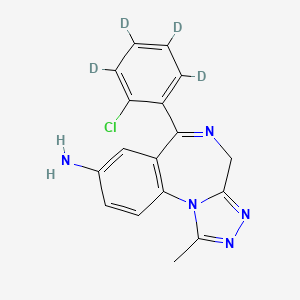

![7-Hydroxy-6-isopropyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14076182.png)

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
